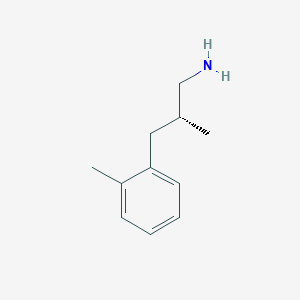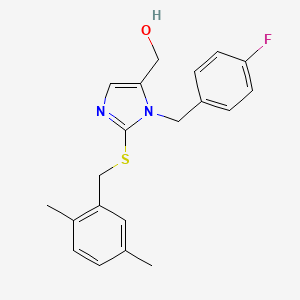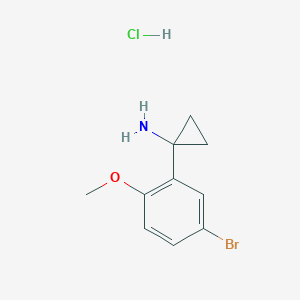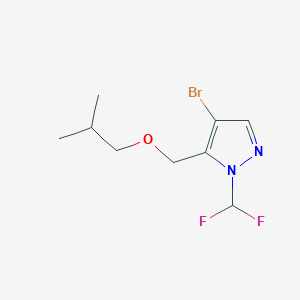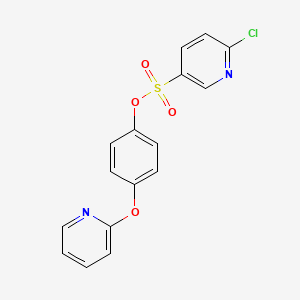
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPS, and it is a member of the sulfonate family. PPS is a white crystalline powder that is soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of PPS is not fully understood. However, studies have suggested that PPS inhibits the activity of enzymes that are involved in cancer cell proliferation and growth. PPS has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPS has been shown to have several biochemical and physiological effects. In vitro studies have shown that PPS inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. PPS has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
PPS has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. PPS is also soluble in water and other polar solvents, making it easy to dissolve in experimental solutions. However, PPS has some limitations for use in lab experiments. It is a relatively expensive compound, and it may not be readily available in some research settings.
Future Directions
There are several future directions for research on PPS. One potential area of research is the development of PPS analogs with improved anticancer properties. Another area of research is the investigation of the mechanism of action of PPS in cancer cells. Additionally, PPS could be studied for its potential use as an antifungal agent in clinical settings.
Synthesis Methods
PPS can be synthesized by reacting 4-hydroxyphenyl-2-pyridyl ketone with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of PPS, which can be purified by recrystallization.
Scientific Research Applications
PPS has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, PPS has been investigated for its anticancer properties. Studies have shown that PPS inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPS has also been studied for its potential use as an antifungal agent.
properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-15-9-8-14(11-19-15)24(20,21)23-13-6-4-12(5-7-13)22-16-3-1-2-10-18-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQSCXIZOZSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


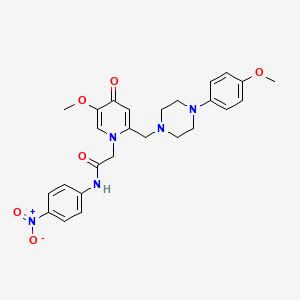
![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)
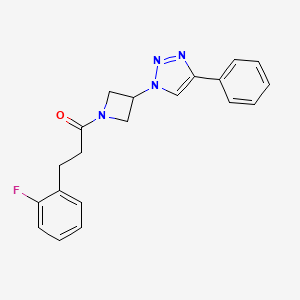
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)
